molecular formula C₁₉H₂₂O₉S B1146509 Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate CAS No. 62812-42-4

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

Cat. No. B1146509
CAS RN: 62812-42-4
M. Wt: 426.44
InChI Key:
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Description

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate is a compound of interest in the field of organic chemistry, particularly in carbohydrate chemistry. Its synthesis, molecular structure, and chemical properties are critical for understanding its behavior and potential applications in various fields, excluding drug use and associated aspects.

Synthesis Analysis

The compound is synthesized through various methods, including the Koenigs-Knorr reaction, which is a pivotal glycosylation strategy involving halogenated sugars and alcohols under catalytic conditions to form glycosidic bonds. Studies provide insights into the synthesis of related compounds and the conditions optimizing yield and selectivity (Mönch et al., 2012).

Molecular Structure Analysis

The molecular structure of this compound, like others in its class, has been elucidated using techniques such as X-ray crystallography and NMR spectroscopy. These studies reveal detailed information about the spatial arrangement of atoms within the molecule and its conformations (Anulewicz et al., 1996).

Chemical Reactions and Properties

This compound participates in a variety of chemical reactions, showcasing its versatility in synthetic chemistry. It can undergo reactions typical of thioglycosides, such as glycosylation reactions to form more complex carbohydrates. Its reactivity can be tailored through protective group strategies, enabling selective modifications (Smiatacz et al., 1995).

Scientific Research Applications

“Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate” is a chemical compound with the molecular formula C19H22O9S and a molecular weight of 426.44 . It’s a solid substance at 20°C and should be stored at temperatures between 0-10°C .

One source suggests that this compound is an indispensable compound in the biomedical sector and emerges as a pivotal therapeutic agent against myriad ailments. Its efficacy in diabetes management, through glycemic control facilitation, holds great promise .

“Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate” is a chemical compound with the molecular formula C19H22O9S and a molecular weight of 426.44 . It’s a solid substance at 20°C and should be stored at temperatures between 0-10°C .

One source suggests that this compound is an indispensable compound in the biomedical sector and emerges as a pivotal therapeutic agent against myriad ailments. Its efficacy in diabetes management, through glycemic control facilitation, holds great promise .

“Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate” is a chemical compound with the molecular formula C19H22O9S and a molecular weight of 426.44 . It’s a solid substance at 20°C and should be stored at temperatures between 0-10°C .

One source suggests that this compound is an indispensable compound in the biomedical sector and emerges as a pivotal therapeutic agent against myriad ailments. Its efficacy in diabetes management, through glycemic control facilitation, holds great promise .

properties

IUPAC Name

methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-phenylsulfanyloxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O9S/c1-10(20)25-14-15(26-11(2)21)17(27-12(3)22)19(28-16(14)18(23)24-4)29-13-8-6-5-7-9-13/h5-9,14-17,19H,1-4H3/t14-,15-,16-,17+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUXNCRKZCBMKR-CWLGOENISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1C(C(OC(C1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)SC2=CC=CC=C2)C(=O)OC)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (Phenyl 2,3,4-Tri-O-acetyl-1-thio-beta-D-glucopyranosid)uronate

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